molecular formula C5H3N5 B1265959 2-Amino-1H-imidazole-4,5-dicarbonitrile CAS No. 40953-34-2

2-Amino-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1265959
CAS RN: 40953-34-2
M. Wt: 133.11 g/mol
InChI Key: MLOXIXGLIZLPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1H-imidazole-4,5-dicarbonitrile is a high-nitrogen compound known for its potential as a precursor in the synthesis of various energetic materials and pharmaceuticals. It serves as a foundational structure for synthesizing more complex compounds due to its reactive functional groups and versatile chemical behavior.

Synthesis Analysis

The synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile and related derivatives typically involves multi-component condensation reactions. For example, one method involves the reaction of 2-aminoimidazole-4,5-dicarbonitrile with alkyl and aryl isocyanates under catalysis, leading to efficient syntheses of complex imidazole derivatives through intramolecular cyclization processes (Dias et al., 2002). Another approach utilizes controlled microwave heating to synthesize novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives from aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile, highlighting the compound's versatility and the efficiency of modern synthetic techniques (Sadek et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives has been extensively studied, revealing detailed insights into their crystallography and structural parameters. For instance, studies have shown the crystal structure determination of related compounds, providing a basis for understanding the molecular geometry, electronic structure, and intermolecular interactions of these imidazole derivatives (Lewczuk et al., 2020).

Chemical Reactions and Properties

2-Amino-1H-imidazole-4,5-dicarbonitrile participates in various chemical reactions, leading to a wide range of derivatives with significant chemical and biological activities. These reactions include cyclo-condensation with carbonitriles and ethyl bromopyruvate in the presence of catalysts, demonstrating the compound's reactivity towards the formation of heterocyclic compounds with potential pharmaceutical applications (Mehrabi et al., 2021).

Physical Properties Analysis

The physical properties of 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceutical formulation. For example, the thermal properties of these compounds, including their high thermal stability and decomposition temperatures, have been thoroughly investigated, providing valuable information for their use in designing energetic materials and other high-performance applications (Lewczuk et al., 2020).

Chemical Properties Analysis

The chemical behavior of 2-Amino-1H-imidazole-4,5-dicarbonitrile under various conditions, including its reactivity with different reagents and in various catalytic systems, has been explored to synthesize a diverse array of imidazole-based compounds. These studies shed light on the compound's role as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with potential applications in medicinal chemistry and material science (Dias et al., 2002).

Scientific Research Applications

Synthesis of Energetic Compounds

2-Amino-1H-imidazole-4,5-dicarbonitrile has been used as a starting material for synthesizing high-nitrogen compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), which are promising for the development of new energetic compounds. These compounds demonstrate high thermal stability, with TCAD decomposing at a temperature of 369 °C. The kinetics of thermal decomposition and safe temperature for technological processes have been studied (Lewczuk et al., 2020).

Green Synthesis of Imidazole Derivatives

An environmentally friendly multi-component one-pot synthesis method using 2-amino-1H-imidazole-4,5-dicarbonitrile has been developed to create novel imidazole derivatives. This process, involving controlled microwave heating, is operationally simple, quick, and yields high efficiency, highlighting its potential in green chemistry (Sadek et al., 2018).

Safety And Hazards

2-Amino-1H-imidazole-4,5-dicarbonitrile is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Effects of contact or inhalation may be delayed .

properties

IUPAC Name

2-amino-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOXIXGLIZLPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068268
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-imidazole-4,5-dicarbonitrile

CAS RN

40953-34-2
Record name 2-Amino-1H-imidazole-4,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40953-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040953342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1H-imidazole-4,5-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diaminomaleonitrile (26.2 g]was added in portions to a solution containing cyanogen chloride (14.9 g) in tetrahydrofuran (200 ml). The mixture was then warmed to room temperature and finally heated under reflux for 1 hour. The resulting brown solid was collected by filtration and washed with a solution of sodium acetate. The remaining solid was dissolved in a sodium bicarbonate solution and treated with charcoal, filtered and acidified to give 2-amino-4,5-dicyanoimidazole, m.p. 276°-278°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
2-Amino-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 3
2-Amino-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 4
2-Amino-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 5
2-Amino-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-1H-imidazole-4,5-dicarbonitrile

Citations

For This Compound
6
Citations
RS Mathpati, VD Ghule… - Asian Journal of Organic …, 2021 - Wiley Online Library
Nitrogen‐rich polyazole derivatives were designed and synthesized from the commercially available 4,5‐dicyano‐2‐aminoimidazole. The relatively simple synthesis of multiple azole …
Number of citations: 1 onlinelibrary.wiley.com
RH Yi, GY Liu, YT Luo, WY Wang… - … A European Journal, 2021 - Wiley Online Library
A series of dicyano‐imidazole‐based molecules with thermally activated delayed fluorescence (TADF) properties were synthesized to obtain pure blue‐emitting organic light‐emitting …
RH Yi, CM Shao, CH Lin, YC Fang… - The Journal of …, 2020 - ACS Publications
Most phosphorescent devices suffer from severe triplet–triplet annihilation (TTA), and the efficiency recording at high luminance is much lower than that at low luminance, making the …
Number of citations: 22 pubs.acs.org
X Zheng, Y Xue, C Dai, H Yang, G Cheng - Defence Technology, 2023 - Elsevier
In light of the low yields and complex reaction routes of some well-known 5,5-fused and 5,6-fused bicyclic compounds, a series of 5,7-fused bicyclic imidazole-diazepine compounds …
Number of citations: 1 www.sciencedirect.com
J Tang, H Yang, G Cheng - Energetic Materials Frontiers, 2023 - Elsevier
This review provides numerous studies on nitrogen-rich tetracyclic-based heterocyclic energetic materials including oxadiazole, tetrazole, triazole, pyrazole, imidazole and tetrazine. …
Number of citations: 0 www.sciencedirect.com
MH Alkordi - 2010 - search.proquest.com
The works presented herein outline rational design approaches towards construction of solid state materials with great potentials to answer some of current demanding applications. …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.